molecular formula C12H19Cl2FN2O B1443062 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride CAS No. 1311318-01-0

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride

Cat. No.: B1443062
CAS No.: 1311318-01-0
M. Wt: 297.19 g/mol
InChI Key: XVUHATOVNGBXQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperazine in the presence of a reducing agent. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
  • 2-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
  • 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride

Uniqueness

2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-piperazin-1-ylethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O.2ClH/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15;;/h1-4,12,14,16H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUHATOVNGBXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CO)C2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
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2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
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2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride

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